4-(2-Furyl)pyrimidin-2-amin

Übersicht

Beschreibung

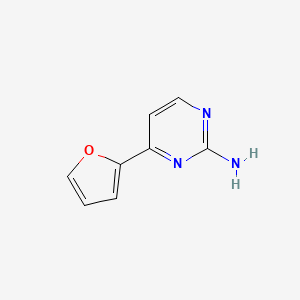

4-(2-Furyl)pyrimidin-2-amine is an organic compound with the molecular formula C8H7N3O. It is a heterocyclic compound containing both a furan ring and a pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften und Sicherheitsinformationen

“4-(2-Furyl)pyrimidin-2-amin” ist eine chemische Verbindung mit der CAS-Nummer: 206564-00-3 . Sie hat ein Molekulargewicht von 161,16 und wird typischerweise bei Umgebungstemperatur gelagert . Die Verbindung ist ein Feststoff und hat den IUPAC-Namen 4-(2-Furyl)-2-pyrimidinamin . Es ist wichtig, diese Verbindung mit Vorsicht zu behandeln, da sie die Gefahrenhinweise H315, H319 und H335 aufweist .

Anwendung in der Krebsforschung

Eine der wichtigsten Anwendungen von “this compound” liegt in der Krebsforschung. Sie wurde bei der Entwicklung von Inhibitoren der Cyclin-abhängigen Kinase 2 (CDK2) eingesetzt . CDK2 hat als Zielmolekül für die Entwicklung neuer Krebsbehandlungen und zur Linderung der Resistenz gegenüber CDK4/6-Inhibitoren erhebliches Interesse geweckt . Eine Studie ergab, dass das N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amin-Gerüst, zu dem auch “this compound” gehört, zu potenten und selektiven CDK2-Inhibitoren für die Behandlung von Krebs entwickelt werden kann .

Anwendung bei der Synthese von Antitumormitteln

Die Verbindung wurde auch bei der Synthese von Antitumormitteln eingesetzt . Obwohl die spezifischen Details der Antitumoraktivität von “this compound” in der Quelle nicht angegeben sind, ist klar, dass die Verbindung eine Rolle bei der Entwicklung neuer Antitumormedikamente spielt .

Anwendung bei Fluoreszenz-Sonden

“this compound” wurde bei der Entwicklung von ratiometrischen Fluoreszenz-Sonden eingesetzt . Diese Sonden werden in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter die Untersuchung biologischer Systeme .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit janus kinase 2 (jak2) , which plays a crucial role in signal transduction for various cytokines and growth factors.

Mode of Action

If it acts similarly to related compounds, it may bind to the active site of its target protein, inhibiting its function .

Biochemical Pathways

If it inhibits JAK2 like related compounds, it could impact the JAK-STAT signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

If it acts similarly to related compounds, it may inhibit the function of its target protein, leading to downstream effects on cell signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Furyl)pyrimidin-2-amine typically involves the condensation of 2-aminopyrimidine with furfural. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium

Biologische Aktivität

4-(2-Furyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article explores the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

4-(2-Furyl)pyrimidin-2-amine features a pyrimidine core substituted with a furyl group at the 4-position. Its molecular formula is , and it has a molecular weight of 164.18 g/mol. The compound's structure can be represented by the following SMILES notation: C1=CC=C(C=C1)N=CN=C(N)N1C=NC=N1.

The primary mechanism of action for 4-(2-Furyl)pyrimidin-2-amine is its role as an inhibitor of Janus kinases, specifically JAK2. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets for treating inflammatory and autoimmune diseases. The compound has demonstrated selective inhibition of JAK2 with an IC50 value of approximately 0.7 nM, showcasing its potency compared to other known inhibitors like tofacitinib .

Structure-Activity Relationships (SAR)

Research into the SAR of 4-(2-Furyl)pyrimidin-2-amine has revealed that modifications to the pyrimidine ring and the furyl substituent can significantly affect its inhibitory potency and selectivity. For instance, derivatives with additional substitutions on the pyrimidine ring often enhance biological activity by improving binding affinity to the JAK2 active site .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| 4-(2-Furyl)pyrimidin-2-amine | 0.7 | >30-fold JAK3 |

| Tofacitinib | ~3 | Non-selective |

Therapeutic Implications

The inhibition of JAK2 by 4-(2-Furyl)pyrimidin-2-amine indicates potential therapeutic applications in treating various conditions, including:

- Oncological Disorders : Given its ability to modulate immune responses and cell proliferation, it may be effective against certain cancers where JAK signaling is dysregulated.

- Autoimmune Diseases : Its selective inhibition can provide relief in conditions like rheumatoid arthritis and psoriasis by dampening inflammatory responses.

Case Studies

Several studies have highlighted the efficacy of 4-(2-Furyl)pyrimidin-2-amine in preclinical models:

- Study on Rheumatoid Arthritis : In murine models, treatment with this compound resulted in reduced joint inflammation and improved clinical scores compared to controls, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

- Cancer Cell Line Studies : When tested against various cancer cell lines, including those derived from hematological malignancies, it exhibited significant antiproliferative effects, correlating with its JAK inhibition profile .

Eigenschaften

IUPAC Name |

4-(furan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOGGBLTIHXWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396679 | |

| Record name | 4-(2-furyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206564-00-3 | |

| Record name | 4-(2-furyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.